Unii-1T5080ocpw
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD-9742 is a small molecule drug developed by AstraZeneca Pharmaceuticals Co., Ltd. It functions as an inhibitor of bacterial DNA gyrase and bacterial topoisomerase IV, which are essential enzymes for bacterial DNA replication . The compound was primarily investigated for its potential use in treating bacterial infections, but its development was discontinued after reaching Phase 1 clinical trials .
Preparation Methods
The synthetic route for AZD-9742 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing .
Chemical Reactions Analysis
AZD-9742 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
Chemistry: As a model compound for studying the inhibition of bacterial DNA gyrase and topoisomerase IV.
Biology: Investigated for its effects on bacterial cell replication and potential use as an antibacterial agent.
Medicine: Explored for its potential to treat bacterial infections, particularly those resistant to other antibiotics.
Industry: Potential applications in the development of new antibacterial agents and as a reference compound in research
Mechanism of Action
AZD-9742 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, which is necessary for DNA replication and transcription. By inhibiting these enzymes, AZD-9742 prevents bacterial DNA replication, leading to cell death. The molecular targets of AZD-9742 are the DNA gyrase and topoisomerase IV enzymes, and the pathways involved include the disruption of DNA replication and transcription processes .
Comparison with Similar Compounds
AZD-9742 is similar to other bacterial DNA gyrase and topoisomerase IV inhibitors, such as ciprofloxacin and levofloxacin. AZD-9742 is unique in its specific chemical structure and the particular way it interacts with its target enzymes. Similar compounds include:
Properties
CAS No. |
1033748-95-6 |
---|---|
Molecular Formula |
C25H26FN5O3 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
1-[2-[(3R,4S)-4-(2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethylamino)-3-fluoropiperidin-1-yl]ethyl]-2-oxoquinoline-7-carbonitrile |
InChI |
InChI=1S/C25H26FN5O3/c26-20-16-30(7-8-31-22-11-17(13-27)1-2-18(22)3-4-25(31)32)6-5-21(20)29-14-19-12-23-24(15-28-19)34-10-9-33-23/h1-4,11-12,15,20-21,29H,5-10,14,16H2/t20-,21+/m1/s1 |
InChI Key |
JYJKOWWSKTWAJA-RTWAWAEBSA-N |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1NCC2=CC3=C(C=N2)OCCO3)F)CCN4C(=O)C=CC5=C4C=C(C=C5)C#N |
SMILES |
C1CN(CC(C1NCC2=CC3=C(C=N2)OCCO3)F)CCN4C(=O)C=CC5=C4C=C(C=C5)C#N |
Canonical SMILES |
C1CN(CC(C1NCC2=CC3=C(C=N2)OCCO3)F)CCN4C(=O)C=CC5=C4C=C(C=C5)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZ-6142; AZ 6142; AZ6142; AZD-9742; AZD 9742; AZD9742 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.